Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-sulphonatophenyl)phenazinium, disodium salt
CAS No.: 83949-27-3
Cat. No.: VC17148527
Molecular Formula: C36H26Cl2N8Na2O9S3
Molecular Weight: 927.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83949-27-3 |
|---|---|
| Molecular Formula | C36H26Cl2N8Na2O9S3 |
| Molecular Weight | 927.7 g/mol |
| IUPAC Name | disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-[[8-[ethyl-[(3-sulfonatophenyl)methyl]amino]-10-(4-sulfonatophenyl)phenazin-10-ium-2-yl]amino]benzenesulfonate |
| Standard InChI | InChI=1S/C36H28Cl2N8O9S3.2Na/c1-2-45(20-21-4-3-5-27(16-21)57(50,51)52)25-10-15-29-32(19-25)46(24-8-11-26(12-9-24)56(47,48)49)31-17-22(6-13-28(31)41-29)39-30-14-7-23(18-33(30)58(53,54)55)40-36-43-34(37)42-35(38)44-36;;/h3-19H,2,20H2,1H3,(H4,40,41,42,43,44,47,48,49,50,51,52,53,54,55);;/q;2*+1/p-2 |
| Standard InChI Key | ILGHAAGDHJQEPS-UHFFFAOYSA-L |
| Canonical SMILES | CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC3=[N+](C4=C(C=CC(=C4)NC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)Cl)S(=O)(=O)[O-])N=C3C=C2)C7=CC=C(C=C7)S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-sulphonatophenyl)phenazinium, disodium salt, is a complex organic compound with a molecular formula of C36H26Cl2N8Na2O9S3 and a molecular weight of approximately 927.72 g/mol . This compound is characterized by its intricate structure, which includes a phenazinium core linked to various sulphonatophenyl and triazinyl groups.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of appropriate precursors, such as phenazinium derivatives and sulphonated phenyl compounds, with a triazine-based reagent. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Applications and Research Findings
While specific applications of this compound are not widely documented, its structure suggests potential uses in fields such as dye chemistry, pharmaceuticals, or as a reagent in organic synthesis. The presence of sulphonate groups may also indicate applications in biological systems or as a component in formulations requiring water solubility.
Safety and Handling
Given the compound's chemical structure, it is likely to be handled with caution due to potential reactivity and toxicity. Standard laboratory safety protocols should be followed, including the use of protective equipment and adherence to recommended handling procedures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume